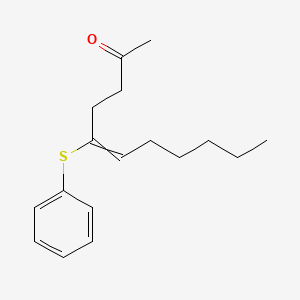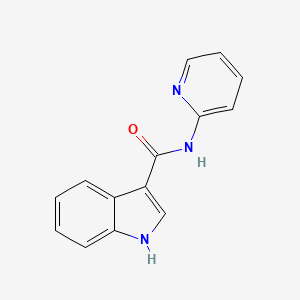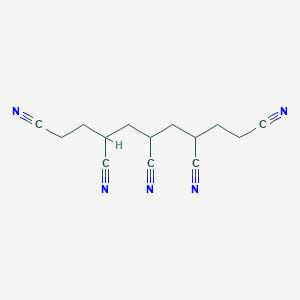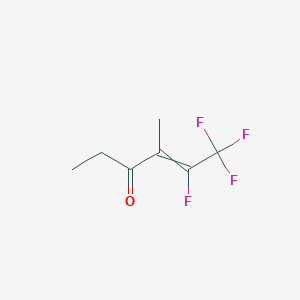
5-(Phenylsulfanyl)undec-5-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfanyl)undec-5-EN-2-one is an organic compound characterized by the presence of a phenylsulfanyl group attached to an undec-5-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)undec-5-EN-2-one typically involves the introduction of a phenylsulfanyl group to an undec-5-en-2-one precursor. One common method includes the reaction of undec-5-en-2-one with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfanyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylsulfanyl)undec-5-EN-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the undec-5-en-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Phenylsulfanyl)undec-5-EN-2-one depends on its specific application and the molecular targets involved. For instance, if used as a drug precursor, its mechanism would involve the interaction of its derivatives with biological targets such as enzymes or receptors. The phenylsulfanyl group may play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenylsulfanyl)undec-5-EN-2-one: Characterized by the presence of a phenylsulfanyl group.
5-(Phenylsulfanyl)undec-5-EN-2-ol: Similar structure but with an alcohol group instead of a ketone.
5-(Phenylsulfanyl)undec-5-EN-2-sulfone: Similar structure but with a sulfone group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of a phenylsulfanyl group and an undec-5-en-2-one backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
62873-27-2 |
|---|---|
Formule moléculaire |
C17H24OS |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-phenylsulfanylundec-5-en-2-one |
InChI |
InChI=1S/C17H24OS/c1-3-4-5-7-12-17(14-13-15(2)18)19-16-10-8-6-9-11-16/h6,8-12H,3-5,7,13-14H2,1-2H3 |
Clé InChI |
HFVZBJCIKBPORT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(CCC(=O)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)

![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)



![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)

![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)

![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)

